

1,8-Dibromoocetane CAS number 4549-32-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,8-Dibromoocetane*

Cat. No.: *B1199895*

[Get Quote](#)

An In-depth Technical Guide to **1,8-Dibromoocetane** (CAS: 4549-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoocetane, with the CAS number 4549-32-0, is a versatile bifunctional organohalide compound.^{[1][2]} Its linear eight-carbon chain is terminated by two bromine atoms, making it a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers in chemistry and drug development.

Synonyms:

- Octamethylene dibromide^{[3][4]}
- α,ω -Dibromoocetane^[2]

Physicochemical Properties

1,8-Dibromoocetane is a colorless to pale yellow liquid at room temperature.^[5] Its key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference
Molecular Formula	C8H16Br2	[1][3][4]
Molecular Weight	272.02 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[1][5]
Odor	Odorless	

Physical and Chemical Data

Property	Value	Reference
Melting Point	12-16 °C	[1][3][5]
Boiling Point	270-272 °C (at 760 mmHg)	[1][3][5]
Density	1.477 g/mL at 25 °C	[3][5]
Refractive Index (n ₂₀ /D)	1.498	[3]
Flash Point	>113 °C (>235.4 °F) - closed cup	[3]
Solubility	Insoluble in water.	[5]

Spectroscopic Data

Technique	Data
¹ H NMR	Spectral data available from various suppliers.
¹³ C NMR	Spectral data available from various suppliers.
IR	Conforms to structure.[1]

Safety and Handling

1,8-Dibromoocetane is a combustible liquid and should be handled with appropriate safety precautions.[5] It is incompatible with strong oxidizing agents and strong bases.[5]

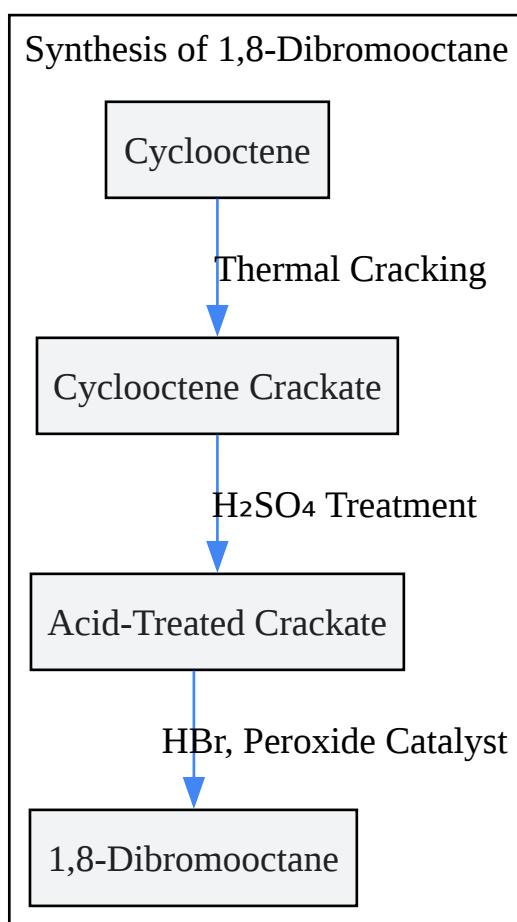
Hazard Information

Hazard	Description
GHS Pictogram	GHS07 (Exclamation mark) [6]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

Personal Protective Equipment (PPE)

Equipment	Recommendation
Eye Protection	Safety glasses or goggles.
Hand Protection	Chemical-resistant gloves.
Respiratory Protection	Use in a well-ventilated area or with a respirator.
Skin and Body Protection	Lab coat.

Synthesis of 1,8-Dibromoocetane


1,8-Dibromoocetane can be synthesized from cyclooctene.[\[7\]](#) The process involves the thermal cracking of cyclooctene followed by hydrobromination.[\[7\]](#)

Experimental Protocol: Synthesis from Cyclooctene

This protocol is based on a patented industrial process.[\[7\]](#)

- Preparation of Cyclooctene Crackate: Cyclooctene is subjected to vapor phase thermal cracking at a temperature of 520-575 °C. The resulting product mixture is distilled to obtain a purified cyclooctene heart-cut crackate.[\[7\]](#)

- Sulfuric Acid Treatment: The cyclooctene crackate is treated with sulfuric acid to remove impurities.[7]
- Hydrobromination: The acid-treated crackate is then subjected to hydrobromination. Gaseous hydrogen bromide is introduced into the liquid crackate in the presence of a di-t-alkyl peroxide catalyst (e.g., di-t-butylperoxide).[7] The reaction temperature is maintained between -10 °C and 40 °C.[7]
- Purification: The resulting **1,8-dibromooctane** is purified by distillation.

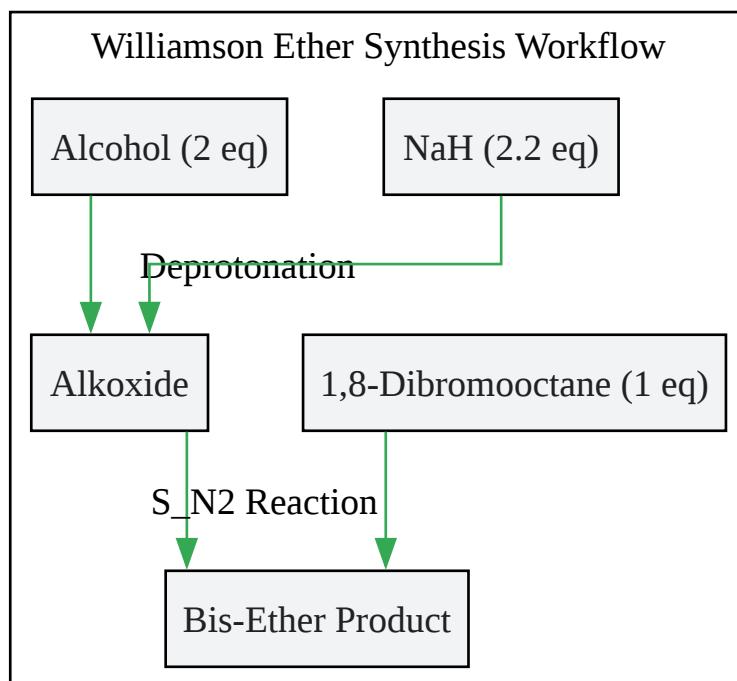
[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **1,8-Dibromooctane**.

Reactions and Applications in Organic Synthesis

The two terminal bromine atoms in **1,8-dibromoocetane** make it an excellent substrate for various nucleophilic substitution reactions, particularly S_N2 reactions.^[8] This reactivity allows for its use as a linker to connect two molecular fragments or to form cyclic compounds through intramolecular reactions.^[8]

Williamson Ether Synthesis


1,8-Dibromoocetane can be used to synthesize long-chain diethers or to link molecules containing hydroxyl groups. The Williamson ether synthesis is a reliable method for this transformation.^{[9][10]}

Experimental Protocol: Synthesis of a Bis-Ether

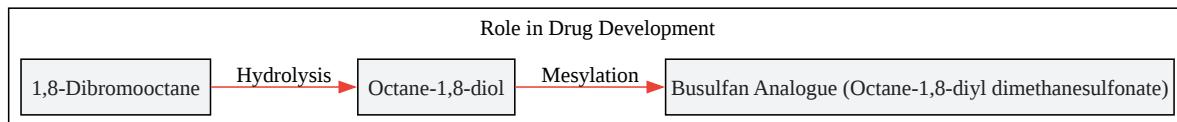
This protocol provides a general procedure for the reaction of **1,8-dibromoocetane** with an alcohol.

- **Alkoxide Formation:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a suitable anhydrous solvent (e.g., THF, DMF). Cool the suspension to 0 °C.
- Slowly add the desired alcohol (2.0 equivalents) to the sodium hydride suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
- **Nucleophilic Substitution:** Cool the alkoxide solution to 0 °C and add **1,8-dibromoocetane** (1.0 equivalent) dropwise.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis workflow.


Intramolecular Cyclization

Under high dilution conditions, **1,8-dibromooctane** can undergo intramolecular cyclization to form cyclooctane derivatives.[8] This is in competition with intermolecular polymerization.[8]

Synthesis of Busulfan Analogues

1,8-Dibromooctane serves as a precursor for the synthesis of busulfan analogues, which are of interest as potential anti-cancer agents.[4][11] Busulfan is an alkylating agent used in chemotherapy.[11] The synthesis of these analogues typically involves the displacement of the bromide ions with mesylate groups.

Logical Relationship in Drug Analogue Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of a Busulfan analogue.

Applications in Drug Development and Research

The ability of **1,8-dibromoocetane** to act as a flexible linker makes it a valuable tool in drug design and development. It can be used to synthesize molecules with two active pharmacophores separated by a specific distance. This approach is utilized in the design of bivalent ligands and other complex drug architectures.

Furthermore, organobromine compounds are found in various marine natural products with interesting biological activities. While **1,8-dibromoocetane** itself is not a therapeutic agent, its role as a synthetic building block is significant in the exploration of new chemical entities for medicinal chemistry.[\[12\]](#)

Conclusion

1,8-Dibromoocetane is a fundamental building block in organic synthesis with a well-defined reactivity profile. Its utility in forming carbon-carbon and carbon-heteroatom bonds through S_N2 reactions makes it a valuable reagent for constructing a wide range of organic molecules, from simple cyclic compounds to complex drug analogues. For researchers in drug development, its application as a linker provides a means to explore structure-activity relationships and design novel therapeutic agents. A thorough understanding of its properties and reactivity is essential for its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Dibromo-octane - Wikipedia [en.wikipedia.org]
- 2. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 3. 1,8-Dibromo-octane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-二溴辛烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. US3624171A - Process for the production of 1,8-dibromo-octane - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- To cite this document: BenchChem. [1,8-Dibromo-octane CAS number 4549-32-0]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199895#1-8-dibromo-octane-cas-number-4549-32-0\]](https://www.benchchem.com/product/b1199895#1-8-dibromo-octane-cas-number-4549-32-0)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com